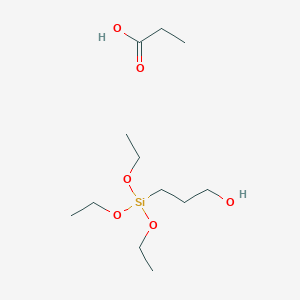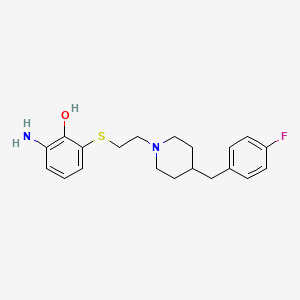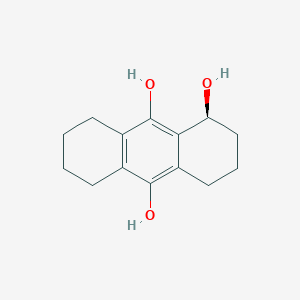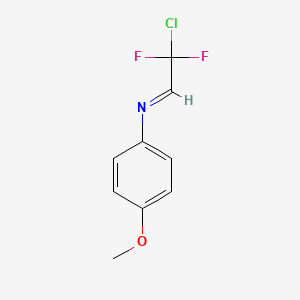![molecular formula C15H25IN2 B12580729 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide CAS No. 532930-45-3](/img/structure/B12580729.png)
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide is a complex organic compound that features a pyridinium core substituted with a pentyl group and a methylpyrrolidinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide typically involves the reaction of 3-pentylpyridine with (S)-1-methylpyrrolidine in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) are maintained.
Solvent: Polar solvents such as acetonitrile or ethanol are used.
Catalyst: A base such as potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
化学反応の分析
Types of Reactions
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinium nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of N-alkylated pyridinium salts.
科学的研究の応用
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
作用機序
The mechanism of action of 3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
- 3-[(1R,2S)-1-Methylpyrrolidin-1-ium-2-yl]pyridin-1-ium tetrachloridozincate (II) monohydrate
- 3-[(1R,2S)-1-Methylpyrrolidin-1-ium-2-yl]pyridin-1-ium hexachloridostannate (IV)
Uniqueness
3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
CAS番号 |
532930-45-3 |
|---|---|
分子式 |
C15H25IN2 |
分子量 |
360.28 g/mol |
IUPAC名 |
3-[(2S)-1-methylpyrrolidin-2-yl]-1-pentylpyridin-1-ium;iodide |
InChI |
InChI=1S/C15H25N2.HI/c1-3-4-5-11-17-12-6-8-14(13-17)15-9-7-10-16(15)2;/h6,8,12-13,15H,3-5,7,9-11H2,1-2H3;1H/q+1;/p-1/t15-;/m0./s1 |
InChIキー |
VMQJQDKNSKZLPR-RSAXXLAASA-M |
異性体SMILES |
CCCCC[N+]1=CC=CC(=C1)[C@@H]2CCCN2C.[I-] |
正規SMILES |
CCCCC[N+]1=CC=CC(=C1)C2CCCN2C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




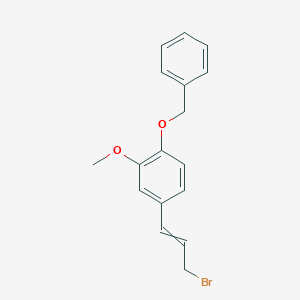

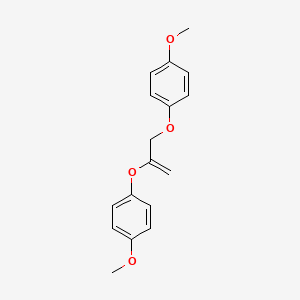
![6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12580675.png)
![N-{2-[(3-Methyl-2-quinolinyl)amino]ethyl}acetamide](/img/structure/B12580679.png)

